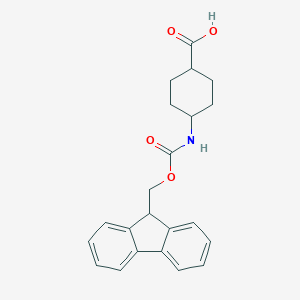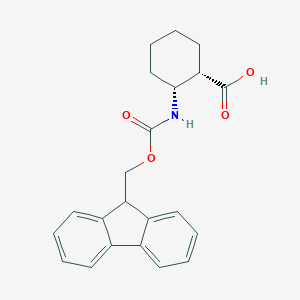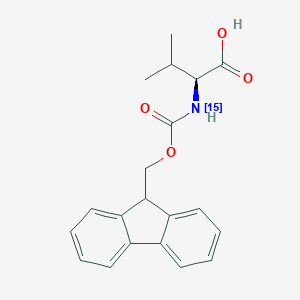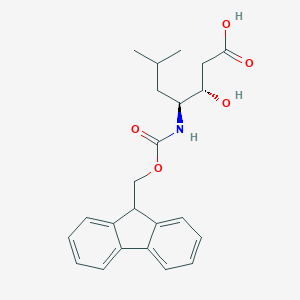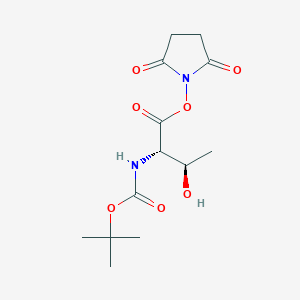
Boc-Thr-OSu
Übersicht
Beschreibung
Boc-Thr-OSu is a derivative of threonine . It is used in research and not for medicinal or household use .
Synthesis Analysis
Boc-Thr-OSu is used in the synthesis of 2,3-unsaturated glycosides . It is also used in the synthesis of dipeptides . The Boc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular formula of Boc-Thr-OSu is C13H20N2O7 .Chemical Reactions Analysis
Boc-Thr-OSu participates in various chemical reactions. For instance, it is used in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst .Physical And Chemical Properties Analysis
Boc-Thr-OSu has a molecular weight of 316.3 . It is a solid substance and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of amine protection .
Summary of the Application
“Boc-Thr-OSu” is used in the BOC protection of amines . This process involves the protection of the amine functionality in biologically active molecules .
Methods of Application
The BOC protection of amines is achieved in a catalyst and solvent-free media under mild reaction conditions. This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Results or Outcomes
The result of this process is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Synthesis of Glycosylated Peptide Thioester
Specific Scientific Field
This application is in the field of Biochemistry , specifically in the synthesis of glycosylated peptides .
Summary of the Application
“Boc-Thr-OSu” is used in the synthesis of a glycosylated peptide thioester by the BOC strategy and its application to segment condensation .
Methods of Application
BOC Protection of Amines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of amine protection .
Summary of the Application
“Boc-Thr-OSu” is used in the BOC protection of amines . This process involves the protection of the amine functionality in biologically active molecules .
Methods of Application
The BOC protection of amines is achieved in a catalyst and solvent-free media under mild reaction conditions. This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Results or Outcomes
The result of this process is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Synthesis of Glycosylated Peptide Thioester
Specific Scientific Field
This application is in the field of Biochemistry , specifically in the synthesis of glycosylated peptides .
Summary of the Application
“Boc-Thr-OSu” is used in the synthesis of a glycosylated peptide thioester by the BOC strategy and its application to segment condensation .
Methods of Application
The peptide chain is assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/ DCC protocol .
Results or Outcomes
The result of this process is the synthesis of a glycosylated peptide thioester .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-7(16)10(14-12(20)21-13(2,3)4)11(19)22-15-8(17)5-6-9(15)18/h7,10,16H,5-6H2,1-4H3,(H,14,20)/t7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKOXQQXRXTKKD-XCBNKYQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr-OSu | |
CAS RN |
63076-44-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-threonine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63076-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl [R-(R*,S*)]-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-hydroxypropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



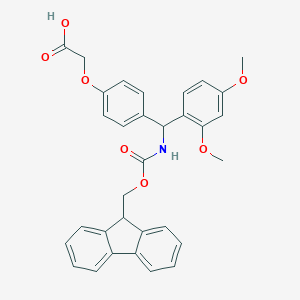
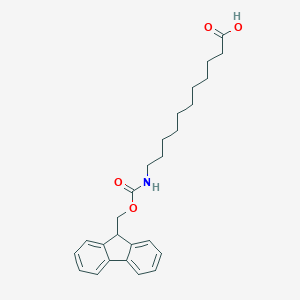
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)
